molecular formula C11H18ClNO B13650298 (R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride

(R)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B13650298
M. Wt: 215.72 g/mol
InChI Key: CDOQOYXFSYZXOW-RFVHGSKJSA-N
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Description

®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as an amine group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-1-(4-Methoxy-2-methylphenyl)propan-1-ol.

    Conversion to Amine: The hydroxyl group of the starting material is converted to an amine group through a series of reactions, such as reductive amination or amination using reagents like ammonia or amines.

    Formation of Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride
  • 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
  • 1-(4-Methylphenyl)propan-1-amine hydrochloride

Uniqueness

®-1-(4-Methoxy-2-methylphenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(1R)-1-(4-methoxy-2-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-4-11(12)10-6-5-9(13-3)7-8(10)2;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1

InChI Key

CDOQOYXFSYZXOW-RFVHGSKJSA-N

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)OC)C)N.Cl

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)C)N.Cl

Origin of Product

United States

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